molecular formula C27H25O4P B14471712 [1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate CAS No. 66485-94-7

[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate

Cat. No.: B14471712
CAS No.: 66485-94-7
M. Wt: 444.5 g/mol
InChI Key: ONMGYMJVWZJNSU-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate is a complex organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a biphenyl group, two dimethylphenyl groups, and a methylphenyl group attached to a phosphate moiety. Organophosphates are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate typically involves the reaction of biphenyl derivatives with phosphoric acid derivatives under controlled conditions. One common method is the phosphorylation of biphenyl compounds using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl phosphates, phosphites, and phosphines, depending on the reaction conditions and reagents used.

Scientific Research Applications

[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to changes in cellular functions and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Another organophosphate with similar structural features but different substituents.

    Diphenyl phosphate: Lacks the additional methylphenyl groups present in [1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate.

    Phenyl phosphate: A simpler compound with only one phenyl group attached to the phosphate moiety.

Uniqueness

[1,1’-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate is unique due to its complex structure, which provides distinct chemical and physical properties

Properties

CAS No.

66485-94-7

Molecular Formula

C27H25O4P

Molecular Weight

444.5 g/mol

IUPAC Name

(2,3-dimethylphenyl) (2-methylphenyl) (2-phenylphenyl) phosphate

InChI

InChI=1S/C27H25O4P/c1-20-13-11-19-26(22(20)3)30-32(28,29-25-17-9-7-12-21(25)2)31-27-18-10-8-16-24(27)23-14-5-4-6-15-23/h4-19H,1-3H3

InChI Key

ONMGYMJVWZJNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C4=CC=CC=C4)C

Origin of Product

United States

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